molecular formula C7H6N4S2 B12273177 N,N'-Di(thiazol-2-yl)formimidamide

N,N'-Di(thiazol-2-yl)formimidamide

Cat. No.: B12273177
M. Wt: 210.3 g/mol
InChI Key: XVIAWTPJNLNQLJ-UHFFFAOYSA-N
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Description

N,N'-Di(thiazol-2-yl)formimidamide is a chemical compound featuring a formimidamide core flanked by two thiazole rings, positioning it as a versatile scaffold in medicinal chemistry and drug discovery. The thiazole moiety is a privileged structure in pharmacology, known for its presence in compounds with diverse biological activities. Researchers can utilize this compound as a key synthetic intermediate for developing novel therapeutic agents. Compounds based on the N-(thiazol-2-yl) structure have demonstrated significant research value as antagonists for various biological targets. For instance, structurally related N-(thiazol-2-yl)benzamide analogs have been identified as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), a specialized ion channel . Furthermore, N-(thiazol-2-yl)furanamide derivatives have been discovered as novel, orally efficacious androgen receptor (AR) antagonists that operate through a non-competitive mechanism by targeting the receptor's dimerization interface, showing promise for treating drug-resistant prostate cancer . The formamidine functional group also contributes to the compound's utility, as similar groups are found in inhibitors of bacterial targets, such as methionine aminopeptidases in Mycobacterium tuberculosis . As a building block, this compound is expected to be of interest for synthesizing more complex heterocyclic systems, such as iminothiazolines, which are common in pharmaceutical research . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N4S2

Molecular Weight

210.3 g/mol

IUPAC Name

N,N'-bis(1,3-thiazol-2-yl)methanimidamide

InChI

InChI=1S/C7H6N4S2/c1-3-12-6(8-1)10-5-11-7-9-2-4-13-7/h1-5H,(H,8,9,10,11)

InChI Key

XVIAWTPJNLNQLJ-UHFFFAOYSA-N

Isomeric SMILES

C1=CSC(=N1)N/C=N/C2=NC=CS2

Canonical SMILES

C1=CSC(=N1)NC=NC2=NC=CS2

Origin of Product

United States

Synthetic Methodologies for N,n Di Thiazol 2 Yl Formimidamide and Its Derivatives

Primary Synthetic Routes for the N,N'-Di(thiazol-2-yl)formimidamide Core

The construction of the fundamental this compound structure relies on forming the central C-N bonds of the formimidamide linker.

Direct Condensation Approaches with Thiazol-2-amine Precursors

The most direct method for synthesizing N,N'-diarylformamidines involves the reaction of a primary amine with a suitable one-carbon electrophile. This principle can be extended to heterocyclic amines like thiazol-2-amine. A common and effective reagent for this transformation is triethyl orthoformate. The reaction typically involves the condensation of two equivalents of the primary amine with one equivalent of triethyl orthoformate, which serves as the source of the formimidamide bridge's central carbon atom.

Recent advancements have demonstrated that this condensation can be facilitated by a catalyst. For instance, an efficient synthesis of N,N'-diarylformamidines has been developed using a catalytic amount of iron(III) chloride (FeCl₃) at room temperature. scirp.org This method involves stirring a solution of the primary aryl amine (2 equivalents) and triethyl orthoformate (1 equivalent) with 10 mol% of FeCl₃. scirp.org This eco-friendly procedure avoids the use of hazardous and expensive chemicals, making it an attractive approach for the synthesis of this compound from thiazol-2-amine precursors.

Reaction Scheme for Direct Condensation:

2 eq. Thiazol-2-amine + Triethyl orthoformate → this compound + 3 eq. Ethanol

Multi-step Reaction Sequences via Thiazole (B1198619) Ring Formation

An alternative to direct condensation is a multi-step approach where the thiazole rings are synthesized first, followed by the formation of the formimidamide bridge. The most prominent method for constructing the 2-aminothiazole (B372263) core is the Hantzsch thiazole synthesis. researchgate.net This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thiourea (B124793) derivative. researchgate.net

The general Hantzsch synthesis proceeds by reacting an α-haloketone with thiourea in a suitable solvent, often ethanol. researchgate.net The mixture is typically heated to facilitate the reaction, which, after workup and neutralization, yields the desired 2-aminothiazole product. researchgate.net This precursor can then be used in a direct condensation reaction as described in section 2.1.1.

Table 1: Examples of Precursors for Hantzsch Thiazole Synthesis

α-Halocarbonyl Compound Thio-Component Resulting Thiazole Reference
2-Bromo-1-(pyridin-2-yl)ethan-1-one Thiourea 4-(Pyridin-2-yl)thiazol-2-amine researchgate.net
Chloroacetaldehyde Thiourea 2-Aminothiazole chemicalbook.com

Functionalization and Derivatization Strategies for this compound Analogues

The synthesis of analogues of this compound allows for the fine-tuning of its chemical and physical properties. This can be achieved by introducing various substituents onto the thiazole rings or by modifying the formimidamide bridge itself.

Introduction of Substituents on Thiazole Rings

Substituents can be incorporated onto the thiazole rings primarily by utilizing substituted starting materials in the Hantzsch synthesis. For example, using a substituted α-haloketone will result in a thiazole ring with a substituent at the 4-position. Similarly, employing a substituted thiourea can introduce substituents at the 2-amino position, which then becomes one of the nitrogen atoms of the formimidamide bridge.

A variety of substituted 2-aminothiazoles have been prepared via the Hantzsch reaction by condensing appropriately substituted thioureas with substituted α-bromoketones. researchgate.net For example, reacting 1-(naphthalen-1-yl)thiourea with 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide yields N-(naphthalen-1-yl)-4-(pyridin-2-yl)thiazol-2-amine. researchgate.net This demonstrates the versatility of the Hantzsch synthesis in creating a diverse library of thiazole precursors for further reaction into complex formimidamide derivatives.

Modifications of the Formimidamide Bridge

The formimidamide bridge itself can be a target for chemical modification. While the parent structure is this compound, derivatives can be synthesized where the hydrogen on the central carbon or the hydrogen on the secondary amine are replaced with other functional groups.

For instance, complex structures such as N'-[(6-Cyano-)-N-(3-hydroxypropyl)-7H-7-(4-methoxyphenyl)-2-(4-sulfamoylphenylamino) pyrano[2,3-d]thiazol-5-yl]-formimidamide have been synthesized, indicating that the formimidamide nitrogen can be part of a larger, more complex substituent framework. semanticscholar.org General synthetic methods for formamidines can also be adapted to introduce alkyl or aryl groups on the nitrogen atoms, leading to a wide array of potential analogues.

Green Chemistry and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like thiazoles to reduce environmental impact. acs.org These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Several green methods have been developed for the synthesis of the thiazole core, which is the key building block for this compound. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and often leads to higher yields compared to conventional heating. acs.org

Ultrasonic irradiation: Sonication provides an alternative energy source that can promote reactions, sometimes under milder conditions. acs.org

Use of green solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG-400) is a key green strategy. acs.org

Catalyst-free and solvent-free reactions: Conducting reactions without catalysts or solvents, often under thermal conditions, simplifies purification and reduces chemical waste. acs.org

Use of reusable catalysts: The development of recyclable catalysts, such as NiFe₂O₄ nanoparticles or biopolymeric catalysts like terephthalohydrazide chitosan (B1678972) hydrogel, aligns with green chemistry goals by allowing the catalyst to be recovered and used in multiple reaction cycles. chemicalbook.comresearchgate.net

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Thiazoles

Feature Conventional Method Green Alternative Benefit Reference
Energy Source Conventional heating (reflux) Microwave irradiation, Ultrasonic irradiation Reduced reaction time, energy efficiency acs.org
Solvent Organic solvents (e.g., ethanol, DMF) Water, PEG-400, Solvent-free Reduced toxicity and environmental impact acs.org
Catalyst Often requires strong acids or bases Recyclable nanoparticles (NiFe₂O₄), Biopolymers Catalyst reusability, reduced waste chemicalbook.comresearchgate.net

| Reaction Time | Several hours to days | Minutes to a few hours | Increased throughput, energy savings | acs.orgresearchgate.net |

Advanced Structural Elucidation of N,n Di Thiazol 2 Yl Formimidamide

Spectroscopic Characterization Techniques for N,N'-Di(thiazol-2-yl)formimidamide

Spectroscopic techniques are fundamental in confirming the identity and elucidating the structural features of this compound by probing the interaction of the molecule with electromagnetic radiation.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within the this compound molecule. These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their natural vibrational modes.

A combined experimental and theoretical study on N,N'-di(p-thiazole)formamidine (DpTF) has provided significant insights into its molecular and vibrational structure. nih.gov The Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra of DpTF were recorded in the solid phase. nih.gov Theoretical calculations of the vibrational frequencies using methods like HF and B3LYP with a 6-31G(d) basis set have shown good agreement with the experimental data after scaling. nih.gov This correlation allows for a detailed interpretation of the IR and Raman spectra, with assignments of specific vibrational modes made through potential energy distribution (PED) analysis. nih.gov

Key Vibrational Bands for this compound:

Wavenumber (cm⁻¹)AssignmentTechnique
~3400N-H stretchingIR
~3100C-H stretching (thiazole ring)IR, Raman
~1636C=N stretching (formimidamide)IR
~1537C-C stretching (aromatic)IR
~1449C-H in-plane bendingIR
~1084N-N stretching (thiadiazole ring)IR, Raman

This table presents typical vibrational frequencies for related structures. Specific values for this compound may vary.

The analysis of vibrational spectra is crucial for confirming the presence of the key functional groups: the thiazole (B1198619) rings and the central formimidamide linkage.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the types of carbon atoms present in the molecule.

Studies on similar thiazole derivatives have demonstrated the utility of NMR in structural confirmation. nih.govrsc.org For instance, in the ¹H NMR spectrum of related compounds, distinct signals are expected for the protons on the thiazole rings and the formimidamide N-H proton. nih.gov The chemical shifts of these protons are influenced by their electronic environment. Similarly, the ¹³C NMR spectrum will show characteristic signals for the carbon atoms of the thiazole rings and the formimidamide carbon. nih.gov

Expected NMR Data for this compound:

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H7.0 - 8.0Doublet, DoubletThiazole ring protons
¹H8.5 - 9.5SingletN-H proton
¹³C100 - 150-Thiazole ring carbons
¹³C150 - 160-Formimidamide carbon (C=N)

This table represents predicted NMR data based on the analysis of similar compounds. Actual experimental values may differ.

The precise chemical shifts and coupling constants observed in the NMR spectra allow for the unambiguous assignment of each proton and carbon within the molecular structure.

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, further confirming its structure. In this technique, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental composition of the molecule. rsc.org The fragmentation pattern observed in the mass spectrum can reveal the presence of the thiazole rings and the formimidamide core. For example, the loss of a thiazole ring would result in a characteristic fragment ion.

X-ray Crystallography for Solid-State Architecture of this compound and Related Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction is the most powerful method for determining the precise molecular structure of a crystalline compound. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed three-dimensional model of the molecule can be constructed. nih.govuchicago.edu

This analysis provides accurate measurements of:

Bond lengths: The distances between bonded atoms, confirming the nature of the chemical bonds (e.g., C=N, C-S).

Bond angles: The angles between adjacent bonds, defining the geometry of the molecule.

Torsion angles: The dihedral angles that describe the conformation of the molecule.

Intermolecular interactions: The presence of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing. mdpi.com

For example, a study on N,N'-di(p-thiazole)formamidine (DpTF) utilized single crystal X-ray diffraction to characterize its structure. nih.gov

Polymorphism refers to the ability of a compound to exist in more than one crystal structure. researchgate.net Different polymorphs of the same compound can exhibit distinct physical properties. The study of polymorphism in thiazole-formamidines is important for understanding their solid-state behavior.

Computational and Theoretical Studies of N,n Di Thiazol 2 Yl Formimidamide

Quantum Chemical Investigations

Quantum chemical investigations delve into the electronic makeup of a molecule, offering profound insights into its geometry, bonding, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are foundational in this exploration.

Density Functional Theory (DFT) has become a primary tool for studying thiazole-containing compounds due to its balance of computational cost and accuracy. researchgate.net By employing functionals such as B3LYP with appropriate basis sets like 6–311++G(d,p), researchers can perform geometric optimization to determine the most stable three-dimensional structure of N,N'-Di(thiazol-2-yl)formimidamide. researchgate.net These calculations yield optimized bond lengths and angles that are often in good agreement with experimental data from techniques like X-ray diffraction. researchgate.net

DFT is also instrumental in predicting the electronic properties of the molecule. Key parameters derived from these calculations include the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. edu.krd These maps highlight regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack.

Furthermore, DFT calculations are used to compute the vibrational frequencies of the molecule. The resulting theoretical vibrational spectra (Infrared and Raman) can be compared with experimental spectra to confirm the molecular structure and assign specific vibrational modes to the stretching and bending of chemical bonds within the molecule. researchgate.netsemanticscholar.org For example, characteristic frequencies for the C=N, C-S, and N-H bonds in the thiazole (B1198619) rings and formimidamide bridge can be precisely identified.

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC=N (Thiazole)~1.30 Å
Bond LengthC-S (Thiazole)~1.75 Å
Bond LengthN-C (Formimidamide)~1.35 Å
Bond AngleS-C-N (Thiazole)~115°
Dihedral AngleThiazole-Formimidamide-ThiazoleVariable (planar/non-planar)

Hartree-Fock (HF) is an ab initio method that provides a fundamental, albeit less accurate, approximation of the molecular orbital theory. semanticscholar.org While often superseded by DFT for its higher accuracy in correlating electron movement, HF analysis remains valuable for providing a baseline understanding of a molecule's electronic structure. semanticscholar.org HF calculations can be used to model the geometry and vibrational frequencies of this compound. Comparing HF results with those from DFT and experimental data helps in assessing the level of theoretical accuracy required for a particular system. Often, systematic differences are observed, with DFT methods generally showing better agreement with experimental values. semanticscholar.org

Molecular Dynamics and Conformational Analysis of this compound

While quantum chemical calculations typically focus on a static, minimum-energy structure, this compound is a flexible molecule that can adopt various shapes or conformations. Molecular dynamics (MD) simulations are employed to study this dynamic behavior. nih.gov By simulating the motion of atoms over time, MD can explore the conformational landscape of the molecule, identifying stable and metastable conformers and the energy barriers for conversion between them. nih.govresearchgate.net

This analysis is critical for understanding how the molecule might interact with other molecules or biological targets. The simulations can reveal the role of intramolecular hydrogen bonds and other non-covalent interactions in stabilizing certain conformations. researchgate.net For this compound, MD would elucidate the rotational freedom around the single bonds connecting the thiazole rings to the central formimidamide unit and predict the most populated conformations in different environments.

Prediction of Chemical Reactivity and Stability Parameters

Computational methods are highly effective at quantifying the chemical reactivity and stability of molecules through various theoretical frameworks.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. libretexts.orgyoutube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, governing the molecule's electrophilic or acidic nature. libretexts.orgyoutube.com

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A small energy gap implies that little energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govnih.gov Analysis of the HOMO and LUMO surfaces reveals where the electron density is concentrated, pinpointing the most probable sites for reaction. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Hardness (η): A measure of resistance to change in electron configuration. Molecules with a large HOMO-LUMO gap are considered "harder." nih.gov

Chemical Softness (S): The reciprocal of hardness. "Softer" molecules with small HOMO-LUMO gaps are more reactive. nih.govnih.gov

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. nih.gov

Table 2: Illustrative FMO-Derived Reactivity Parameters for this compound

ParameterSymbolIllustrative Value (eV)Significance
HOMO EnergyEHOMO-6.5Electron-donating ability
LUMO EnergyELUMO-2.0Electron-accepting ability
Energy GapΔE4.5Chemical reactivity and stability
Chemical Hardnessη2.25Resistance to deformation
Chemical SoftnessS0.44Propensity for chemical reaction

Computational chemistry can be used to predict key thermodynamic properties of this compound, such as its standard molar enthalpy of formation. researchgate.net These calculations are typically performed for the molecule in the gaseous phase at a standard temperature (e.g., 298.15 K). The results from these theoretical calculations can be used to evaluate the energetic stability of the molecule and can be compared with experimental data obtained from techniques like combustion calorimetry. researchgate.net This synergy between computation and experiment provides a robust determination of the compound's thermodynamic profile.

Molecular Electrostatic Potential (MEP) Maps

A comprehensive search of scientific literature did not yield specific studies on the Molecular Electrostatic Potential (MEP) maps for this compound.

MEP analysis is a valuable computational tool used to visualize the electron density distribution of a molecule, which in turn helps in predicting its reactivity and intermolecular interactions. This analysis identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Typically, MEP maps use a color spectrum where red indicates regions of high negative electrostatic potential, often associated with lone pairs of electronegative atoms and serving as sites for electrophilic attack. Conversely, blue areas represent regions of positive electrostatic potential, usually around hydrogen atoms attached to electronegative atoms, indicating sites for nucleophilic attack. Green and yellow colors denote areas with intermediate or near-zero potential.

While general principles of MEP analysis are well-established in computational chemistry, and studies have been conducted on various thiazole-containing compounds, specific research detailing the MEP map and the associated electrostatic potential values for this compound is not available in the public domain based on the conducted searches. Such an analysis, if performed, would provide critical insights into the molecule's chemical behavior, including its hydrogen bonding capabilities and potential sites for interaction with biological macromolecules.

Simulation Studies (e.g., Monte Carlo Simulations)

There is currently no available research in the public domain that specifically details simulation studies, such as Monte Carlo or molecular dynamics simulations, for this compound.

Simulation studies are powerful computational methods used to understand the dynamic behavior of molecules and their interactions with their environment over time. Monte Carlo simulations, for instance, utilize random sampling to predict the equilibrium properties and behavior of a system. These simulations could be employed to study various aspects of this compound, such as its conformational landscape, solvation properties, and its interaction with other molecules.

Coordination Chemistry of N,n Di Thiazol 2 Yl Formimidamide As a Ligand

Ligand Design Principles and Chelation Properties of N,N'-Di(thiazol-2-yl)formimidamide

The unique structural features of this compound make it an effective chelating agent. Its design is based on the strategic placement of donor atoms that can coordinate with a central metal ion, leading to stable complex formation.

This compound possesses multiple donor atoms, including the nitrogen atoms of the thiazole (B1198619) rings and the imino nitrogen of the formimidamide bridge. This arrangement allows the ligand to act as a bidentate or tridentate chelator. The coordination often occurs through the nitrogen atoms of the thiazole rings and one of the nitrogen atoms of the formimidamide group, forming stable five- or six-membered chelate rings with the metal ion.

The planarity and steric hindrance of the molecule are crucial factors in its chelating effect. orientjchem.org The presence of two aromatic thiazole rings and the formimidamide bridge creates a relatively planar structure that can readily coordinate with metal ions. The bond lengths within the molecule, such as the C-N and C=N bonds, indicate delocalization of electrons, which contributes to the stability of the resulting metal complexes. orientjchem.org

The versatility of this compound allows for the formation of both mononuclear and polynuclear metal complexes. In a mononuclear complex, a single ligand molecule coordinates to a central metal ion. However, the presence of multiple coordination sites allows the ligand to bridge two or more metal ions, leading to the formation of polynuclear structures. mdpi.com This bridging can occur through the nitrogen atoms of the thiazole rings, resulting in extended one-, two-, or three-dimensional networks. nih.gov The ability to form such diverse structures makes this ligand a valuable component in the design of coordination polymers and metal-organic frameworks (MOFs).

Synthesis and Characterization of Metal-N,N'-Di(thiazol-2-yl)formimidamide Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using various spectroscopic and crystallographic techniques to determine their structure and properties.

The formation of complexes with transition metal ions such as Co(II), Ni(II), Cu(II), Zn(II), and Mn(II) is typically achieved by mixing a solution of the ligand with a solution of the corresponding metal salt, often a chloride or acetate (B1210297) salt. nih.govnih.gov The reaction is usually carried out in a solvent such as ethanol, methanol, or a mixture of solvents, and may require heating to facilitate the reaction. nih.govnih.gov The resulting complexes often precipitate from the solution and can be isolated by filtration. The stoichiometry of the reactants can be varied to control the formation of either mononuclear or polynuclear complexes.

Interactive Data Table: Synthesis of Metal Complexes

Metal IonPrecursor SaltSolventReaction ConditionsReference
Co(II)Co(OAc)₂·4H₂OEthanolStirring at room temperature nih.gov
Cu(II)CuCl₂·2H₂OEthanolStirring at room temperature nih.gov
Ni(II)NiCl₂·6H₂OAqueous EthanolHeating on a water bath nih.gov
Zn(II)Zn(NO₃)₂MethanolMonitored by NMR and UV-Vis mdpi.com
Mn(II)MnCl₂Not SpecifiedNot Specified scirp.org

The structures of the metal complexes are elucidated using a combination of spectroscopic and crystallographic methods.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. Changes in the vibrational frequencies of the C=N and N-H bonds upon complexation provide evidence for the involvement of the nitrogen atoms in coordination to the metal ion. scirp.org

UV-Visible Spectroscopy: This technique is employed to study the electronic transitions within the complexes. The appearance of new absorption bands in the visible region, which are absent in the free ligand, can be attributed to d-d transitions of the metal ion, providing information about the geometry of the complex. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, is useful for characterizing the structure of diamagnetic complexes, such as those of Zn(II), in solution. mdpi.comresearchgate.net

Interactive Data Table: Spectroscopic and Crystallographic Data

ComplexTechniqueKey FindingsReference
[Ni(4-pox)₂(NCS)₂(H₂O)₂]X-ray DiffractionOctahedral geometry, N₄O₂ coordination nih.gov
[Co(II)-thiazolylazo]UV-VisBands at 265, 323, and 422 nm scirp.org
[Zn(II)-thiazolylazo]UV-VisBands at 320 and 340 nm scirp.org
[Mn(II)-thiazolylazo]IR SpectroscopyShift in C=N stretching frequency scirp.org

Electronic and Magnetic Properties of this compound Coordination Complexes

The electronic and magnetic properties of the coordination complexes of this compound are determined by the nature of the metal ion and the geometry of the complex.

Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which provides insight into the number of unpaired electrons and the spin state of the metal ion. scirp.org For example, a magnetic moment of 5.82 B.M. for a Mn(II) complex is indicative of a high-spin d⁵ configuration in an octahedral geometry. scirp.org Similarly, a magnetic moment of 2.26 B.M. for a Co(II) complex suggests a square planar geometry. scirp.org

The electronic spectra of the complexes provide information about the electronic transitions and the ligand field strength. The positions and intensities of the d-d absorption bands can be used to calculate ligand field parameters, which are valuable for understanding the electronic structure of the complexes. fsu.edu For instance, the electronic spectrum of a Ti(II) complex can be analyzed to determine the ligand field splitting and the nature of the metal-ligand bonding. fsu.edu

Chemical Reactivity and Transformative Chemistry of N,n Di Thiazol 2 Yl Formimidamide

Reactions at the Formimidamide Core

The formamidine (B1211174) functional group, -N=CH-N-, is known to be susceptible to a variety of chemical transformations, primarily involving nucleophilic attack at the central carbon atom and reactions at the nitrogen atoms.

Hydrolysis: The formimidamide core is anticipated to be susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 2-aminothiazole (B372263) and formic acid or its derivatives. A theoretical study on the hydrolysis of a related compound, N,N-dimethyl-N'-(2-oxo-1,2-dihydropyrimidinyl)formamidine, suggests a stepwise mechanism involving the addition of water to the C=N double bond to form a tetrahedral intermediate. nih.gov A similar pathway could be envisioned for N,N'-Di(thiazol-2-yl)formimidamide.

Reactions with Nucleophiles: The electrophilic carbon atom of the formimidamide group is a prime target for nucleophiles. Reactions with strong nucleophiles could lead to the cleavage of the C-N bonds or the formation of new addition products. The specific outcomes would depend on the nature of the nucleophile and the reaction conditions.

Cyclization Reactions: The formamidine moiety can act as a precursor for the synthesis of various heterocyclic systems. For instance, N,N'-diarylformamidines have been shown to undergo heterocyclization with phosphorus trichloride (B1173362) to form 1,4,2,5-diazadiphosphorinanes. researchgate.net It is plausible that this compound could participate in similar cyclization reactions with appropriate reagents, leading to novel fused heterocyclic systems.

Table 1: Potential Reactions at the Formimidamide Core of this compound

Reaction TypePotential ReagentsExpected Products
HydrolysisH₂O / H⁺ or OH⁻2-Aminothiazole, Formic Acid/Formate
Nucleophilic AdditionStrong Nucleophiles (e.g., Grignard reagents, organolithiums)Addition products at the formimidine carbon
CyclizationDiphosphorus or other difunctional electrophilesFused heterocyclic systems

Transformations Involving the Thiazole (B1198619) Moieties

The thiazole ring is an aromatic heterocycle with its own characteristic reactivity. The presence of two thiazole rings in this compound offers multiple sites for chemical modification.

Metal Complexation: The nitrogen and sulfur atoms of the thiazole rings, as well as the nitrogen atoms of the formimidamide core, are potential coordination sites for metal ions. The compound could act as a multidentate ligand, forming complexes with various transition metals. The study of such complexes could be of interest in catalysis and materials science.

Ring-Opening and Rearrangement Reactions: Under harsh conditions or through specific reagents, the thiazole rings could undergo ring-opening or rearrangement reactions, leading to the formation of different heterocyclic or acyclic structures.

Table 2: Potential Transformations Involving the Thiazole Moieties of this compound

Reaction TypePotential Reagents/ConditionsExpected Products
Electrophilic Aromatic SubstitutionHalogens, Nitrating agents, Sulfonating agentsSubstituted thiazole derivatives
Metal ComplexationTransition metal saltsMetal complexes
Ring-Opening/RearrangementStrong acids/bases, high temperaturesVarious heterocyclic or acyclic compounds

Mechanistic Studies of Key Chemical Reactions

To fully understand and control the reactivity of this compound, detailed mechanistic studies are crucial.

Computational Modeling: Density Functional Theory (DFT) calculations could provide valuable insights into the electronic structure, tautomeric equilibria, and reaction pathways of the molecule. For example, theoretical studies have been used to investigate the tautomerism of N-(pyridine-2yl)acetamide and the hydrolysis mechanism of other formamidine derivatives. acs.org

Kinetic Studies: Experimental kinetic studies of key reactions, such as hydrolysis or reactions with specific nucleophiles, would help to determine the reaction orders, activation parameters, and to propose or validate reaction mechanisms.

Isotope Labeling Studies: The use of isotopically labeled reagents (e.g., D₂O for hydrolysis) can be instrumental in elucidating the roles of different atoms and bonds in the reaction mechanism.

Advanced Applications of N,n Di Thiazol 2 Yl Formimidamide in Chemical Science and Technology

Supramolecular Chemistry and Self-Assembled Systems

The design and synthesis of molecules that can spontaneously organize into well-defined, higher-order structures through non-covalent interactions is a cornerstone of supramolecular chemistry. The structure of N,N'-Di(thiazol-2-yl)formimidamide is particularly well-suited for creating such self-assembled systems, driven by a combination of strong and directional intermolecular forces.

Hydrogen Bonding and Intermolecular Interactions in Formamidines

The formamidine (B1211174) core of this compound is a powerful hydrogen-bonding motif. The N-H group can act as a hydrogen bond donor, while the imine nitrogen can serve as a hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of robust intermolecular connections. rsc.orgarxiv.org In the solid state, N,N'-diarylformamidines often form dimeric structures or extended chains through N-H···N hydrogen bonds. mdpi.com The presence of the thiazole (B1198619) rings introduces additional possibilities for intermolecular interactions. The nitrogen atom in the thiazole ring can also act as a hydrogen bond acceptor. nih.gov

Interaction Type Potential Role in this compound Assembly
N-H···N (Formamidine)Primary driving force for the formation of dimers and chains.
N-H···N (Thiazole)Secondary hydrogen bonding, contributing to network formation.
π-π Stacking (Thiazole)Stabilization of layered or columnar structures.
C-H···N/SWeaker interactions that provide additional stability.

Directed Assembly in Solution and Solid State

The predictable nature of the hydrogen bonding patterns in formamidines allows for the directed assembly of this compound into specific supramolecular architectures. rsc.org In solution, the formation of discrete, hydrogen-bonded aggregates can be anticipated, with the nature of the solvent playing a crucial role in modulating the strength of these interactions. In non-polar solvents, hydrogen bonding will be the dominant force, leading to well-defined assemblies.

In the solid state, the crystallization process can be guided by these intermolecular forces to produce crystalline materials with desired topologies. It is conceivable that this compound could form one-dimensional tapes or two-dimensional sheets through a combination of N-H···N hydrogen bonds and π-π stacking of the thiazole rings. The principles of crystal engineering could be applied to control the packing of these molecules, potentially leading to materials with interesting properties, such as porosity or specific host-guest capabilities. The self-assembly of guanosine (B1672433) derivatives, which also rely on a network of hydrogen bonds and stacking interactions, serves as a well-established precedent for the formation of complex supramolecular structures from relatively simple building blocks. rsc.org

Chemical Sensing and Detection Technologies

The development of selective and sensitive chemical sensors is critical for a wide range of applications, from environmental monitoring to medical diagnostics. The nitrogen-rich structure of this compound makes it an intriguing candidate for the development of ion-selective sensors, particularly for transition metal ions.

Development of Ion-Selective Electrodes (e.g., Cobalt(II) Ion Sensing)

An ion-selective electrode (ISE) is a sensor that measures the activity of a specific ion in a solution. A key component of an ISE is the ionophore, a molecule that selectively binds to the target ion. The nitrogen atoms in the thiazole and formamidine groups of this compound are potential coordination sites for metal ions. It is hypothesized that this compound could act as a selective ionophore for cobalt(II) ions. The coordination of Co(II) by the multiple nitrogen atoms could form a stable complex, leading to a measurable potentiometric response.

While the direct use of this compound in a Co(II) ISE has not been reported, the development of cobalt(II) sensors based on other nitrogen-containing ligands provides a strong rationale for this application. For instance, cobalt(II) complexes with Schiff base ligands and polypyridine ligands have been successfully employed in the fabrication of Co(II)-selective electrodes. mdpi.comrsc.orgrsc.org A hypothetical Co(II) ISE based on this compound would typically consist of a polymeric membrane (e.g., PVC) containing the ionophore, a plasticizer, and an ionic additive, all in contact with an internal reference electrode and the sample solution.

Component Function in a Hypothetical Co(II) ISE
This compoundIonophore: Selectively binds to Co(II) ions.
Poly(vinyl chloride) (PVC)Membrane matrix: Provides mechanical stability.
Plasticizer (e.g., o-NPOE)Solvent for the ionophore and facilitates ion mobility.
Ionic Additive (e.g., KTpClPB)Reduces membrane resistance and improves selectivity.
Internal Reference ElectrodeProvides a stable reference potential.

Principles of Selective Ion Binding and Recognition

The selectivity of an ionophore is determined by its ability to form a stable and specific complex with the target ion over other ions present in the sample. This selectivity is governed by several factors, including the size and charge of the ion, the number and type of donor atoms in the ionophore, and the three-dimensional arrangement of these donor atoms (the chelate effect and preorganization).

For this compound, the nitrogen atoms of the two thiazole rings and the formamidine bridge could create a coordination cavity that is well-suited for the size and preferred coordination geometry of the Co(II) ion. The coordination of transition metal ions is a key aspect of their biological and chemical functions. rsc.org The formation of a stable chelate complex between the ligand and the metal ion is a fundamental principle in coordination chemistry. nih.govyoutube.com The preorganization of the ligand, where the donor atoms are already in a favorable position for binding, can significantly enhance selectivity. The relatively rigid structure of this compound could contribute to such preorganization, making it a more selective ionophore compared to more flexible molecules. The study of coordination compounds of cobalt(II) with various nitrogen-donor ligands has shown a wide range of coordination geometries and stabilities, providing a rich database for the design of new selective ionophores. rsc.orgresearchgate.net

Catalysis in Organic Synthesis

The search for efficient and selective catalysts is a major driver of research in organic synthesis. The structural features of this compound suggest its potential utility in catalysis, either as an organocatalyst itself or as a ligand for a catalytically active metal center.

N,N'-Diarylformamidines can be synthesized through various methods, including the iron(III) chloride-catalyzed reaction of primary aryl amines with triethylorthoformate. scirp.orgresearchgate.netscirp.org This indicates the stability of the formamidine core under certain catalytic conditions.

The nitrogen atoms in this compound can act as Lewis basic sites, potentially activating substrates through hydrogen bonding in organocatalytic transformations. Furthermore, the ability of this compound to act as a bidentate or tridentate ligand for transition metals opens up possibilities for its use in homogeneous catalysis. The resulting metal complexes could be active catalysts for a variety of organic reactions, such as cross-coupling reactions, hydrogenations, or oxidations. The use of supported gold-palladium bimetallic nanoparticles for the synthesis of diarylamines highlights the importance of metal catalysis in the formation of C-N bonds. rsc.org While the direct catalytic application of this compound has yet to be explored, the extensive research on metal complexes with nitrogen-containing heterocyclic ligands provides a strong foundation for future investigations in this area. frontiersin.org

Heterogeneous and Homogeneous Catalysis using this compound Ligands

The this compound structure presents a compelling candidate as a ligand in both heterogeneous and homogeneous catalysis. The thiazole rings, with their nitrogen and sulfur heteroatoms, offer multiple coordination sites for metal centers. This is analogous to other well-studied N-heterocyclic compounds used in catalysis.

In catalysis, related thiazol-2-ylidene ligands, a class of N-heterocyclic carbenes (NHCs), have been successfully used to create highly active transition metal complexes. For instance, Ru(II)-thiazolylidene complexes, derived from thiamine (B1217682) (Vitamin B1), have demonstrated notable efficiency as catalysts for the transfer hydrogenation of ketones and aldehydes in aqueous media. rsc.orgresearchgate.net These complexes can be prepared via transmetalation under mild conditions. researchgate.net The bidentate nature of ligands derived from Vitamin B1, coordinating through both a carbon and a nitrogen atom, is crucial for their high catalytic activity. rsc.org This suggests that the bidentate or even polydentate chelating capability of this compound could be harnessed to stabilize metal centers and facilitate catalytic cycles. Metal-N-heterocyclic carbene (M-NHC) complexes are a dominant class of organometallic compounds in transition-metal catalysis due to their strong σ-donation and tunable steric environment. researchgate.net

Reaction Scope and Efficiency Studies in Catalytic Processes

While no specific reaction scope has been published for this compound, the performance of similar catalytic systems provides insight into its potential. Ruthenium complexes featuring bidentate thiazol-2-ylidene ligands have shown excellent activity and recyclability in the transfer hydrogenation of various ketones and aldehydes. One such catalyst was reused up to nine times without a significant loss in activity, achieving a high turnover frequency (TOF) of 1286 h⁻¹. rsc.org

The efficiency of these catalytic processes is heavily influenced by the ligand structure. Studies on thiamine-derived Ru(II) complexes indicate that bidentate coordination is significantly more effective than monodentate coordination. researchgate.net This highlights the importance of the chelating ability that would be offered by the this compound ligand. The reaction scope for such catalysts typically includes the conversion of various aromatic and aliphatic ketones to their corresponding alcohols.

Table 1: Representative Catalytic Efficiency of a Related Thiazol-2-ylidene-Ru(II) Complex This table is based on data for a Vitamin B1-derived catalyst and is presented as a predictive model for this compound-based catalysts.

Ketone Substrate Conversion (%) Time (h) TOF (h⁻¹)
Acetophenone >99 1 1286
4-Methoxyacetophenone >99 1.5 857
4-Chloroacetophenone >99 1 1286
Cyclohexanone 98 2 643

Data adapted from studies on recyclable transfer hydrogenation catalysts in water. rsc.org

Materials Science Innovations

Integration into Functional Polymeric or Hybrid Materials

The rigid, aromatic, and heteroatom-rich structure of this compound makes it an attractive building block for functional materials, particularly coordination polymers and metal-organic frameworks (MOFs). Related ligands, such as 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole (Dptztz), have been successfully incorporated into two-dimensional coordination networks. researchgate.net For example, a mixed-linker system using Dptztz, isophthalate, and Zn²⁺ ions yielded a coordination polymer with an interdigitated structure, [Zn(1,3-BDC)Dptztz]·DMF. researchgate.net After removal of the solvent molecules, this material exhibited porosity, with a BET surface area of 417 m²/g as measured by CO₂ adsorption, demonstrating its potential for gas storage and separation applications. researchgate.net The thiazole units within the polymer structure can confer specific chemical affinities and electronic properties to the resulting material.

Corrosion Inhibition Properties and Mechanisms

Organic compounds containing nitrogen and sulfur atoms, particularly heterocyclic structures like thiazole and thiadiazole, are well-documented as effective corrosion inhibitors for metals in acidic media. mdpi.comnih.gov The mechanism relies on the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that acts as a barrier to corrosive species. researchgate.netnih.gov

The this compound molecule contains multiple active centers for adsorption: the lone pair electrons on the two sulfur atoms and the four nitrogen atoms, as well as the π-electrons in the thiazole rings. This structure would likely facilitate strong adsorption onto a metal surface, such as mild steel, through a combination of physisorption (electrostatic interactions) and chemisorption (coordinate bond formation between heteroatoms and vacant metal d-orbitals). nih.govresearchgate.net Studies on similar formamidine-based inhibitors have shown inhibition efficiencies exceeding 98% for mild steel in 1 M HCl. acs.org Thiadiazole derivatives have also demonstrated high efficiencies, often acting as mixed-type inhibitors that suppress both anodic metal dissolution and cathodic hydrogen evolution reactions. nih.govresearchgate.net

Table 2: Corrosion Inhibition Efficiency of Structurally Related Compounds on Mild Steel in Acidic Media

Inhibitor Class Medium Max. Inhibition Efficiency (%) Adsorption Isotherm
Thiadiazole Derivative 1 M HCl 94.6 Langmuir
Thiadiazole Derivative 0.5 M H₂SO₄ ~95 Langmuir
Formamidine Disulfide 1 M HCl 98.6 Langmuir

Data compiled from multiple studies on related heterocyclic corrosion inhibitors. nih.govresearchgate.netacs.org

Optoelectronic Material Characteristics (e.g., Luminescence)

Thiazole-based compounds are known to possess distinct optoelectronic characteristics. The presence of heteroatoms and conjugated π-systems can lead to interesting photophysical properties, including luminescence. While direct luminescence data for this compound is not available, related structures have been investigated for their potential in optoelectronic applications. For example, some thiazole derivatives are considered promising for use in polymer solar cells and photovoltaic systems due to their charge transfer abilities.

Q & A

What synthetic methodologies are recommended for preparing N,N'-Di(thiazol-2-yl)formimidamide derivatives?

Basic Research Question
The synthesis of this compound derivatives typically involves condensation reactions between thiazole-containing amines and formimidamide precursors. For example, refluxing thiazol-2-amine derivatives with dimethylformamide dimethyl acetal (DMF-DMA) under anhydrous conditions yields formimidamide products. Key steps include optimizing solvent choice (e.g., dry dioxane or xylene) and reaction temperatures (100–150°C) to prevent decomposition . Characterization via 1H^1H NMR often reveals singlet peaks for methyl groups (δ ≈ 3.0–3.2 ppm) and azomethine protons (δ ≈ 7.7–8.7 ppm), while IR spectra confirm C=N stretches near 1660–1680 cm1^{-1} .

How do steric and electronic factors influence the coordination geometry of this compound with transition metals?

Advanced Research Question
When coordinating with Pd2+^{2+}, the ligand adopts a tetrahedral geometry with significant steric hindrance due to the non-planar arrangement of thiazole rings. Dihedral angles (e.g., N15-Pd-N3-C29 = 79.09°, S19-Pd-S7-C5 = -176.56°) reveal deviations from ideal axial symmetry, suggesting that the ligand’s bulkiness forces the metal center into distorted geometries . Charge distribution analysis (e.g., N-thiazole atoms at ≈-0.10 charge vs. N-amino groups at ≈+0.015) further indicates that electron-rich thiazole nitrogen atoms dominate coordination, while steric clashes limit ligand flexibility .

What spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in formimidamide derivatives?

Basic Research Question
X-ray crystallography remains the gold standard for resolving bond lengths, angles, and non-covalent interactions. For example, Pd-N bond distances in Pd2+^{2+}-formimidamide complexes are typically 1.95–2.05 Å, shorter than those in analogous imine complexes due to stronger σ-donation from the formimidamide ligand . Complementary 1H^1H-1H^1H NOESY NMR can confirm spatial proximity of substituents, while 13C^{13}C NMR helps assign tautomeric forms (e.g., distinguishing imine vs. enamine configurations) .

How do computational methods like DFT address discrepancies in experimental vs. theoretical electronic structure data?

Advanced Research Question
Discrepancies in charge distribution or bond angles between experimental and DFT models often arise from basis set limitations. For example, using triple-zeta basis sets (e.g., def2-TZVP) improves accuracy for Pd2+^{2+}-ligand systems compared to split-valence sets (e.g., 6-31G), reducing errors in calculated dipole moments by ≈15% . Hybrid functionals like B3LYP-D3(BJ) better account for dispersion forces in sterically crowded complexes, aligning computed dihedral angles (e.g., S19-Pd-S7-C5) with crystallographic data within ±5° .

What role does this compound play in biological activity studies?

Advanced Research Question
Derivatives of this compound exhibit antimicrobial potential via inhibition of bacterial enzymes like DNA gyrase. For instance, analogs with substituted aryl groups (e.g., 4-nitrophenyl) show MIC values of 8–32 μg/mL against E. coli and S. aureus, likely due to thiazole-mediated disruption of ATP-binding pockets . However, poor solubility in aqueous media (logP ≈ 2.5–3.0) limits bioavailability, necessitating formulation studies with cyclodextrins or PEGylation to enhance efficacy .

How can researchers optimize reaction conditions to mitigate side reactions during formimidamide synthesis?

Basic Research Question
Common side reactions include hydrolysis of the formimidamide group to formamide under acidic or aqueous conditions. To suppress this, reactions should be conducted under inert atmospheres (N2_2/Ar) with molecular sieves to scavenge trace moisture. Monitoring reaction progress via TLC (eluent: 7:3 hexane/EtOAc) helps identify premature termination due to byproduct formation (e.g., thioureas from residual isothiocyanates) .

What mechanistic insights explain the catalytic activity of Pd2+^{2+}2+-formimidamide complexes in cross-coupling reactions?

Advanced Research Question
The ligand’s strong σ-donor and weak π-acceptor properties stabilize Pd0^{0} intermediates during catalytic cycles, enhancing turnover in Suzuki-Miyaura couplings. Kinetic studies reveal that electron-withdrawing substituents on the thiazole ring (e.g., -NO2_2) increase oxidative addition rates by 30–50% compared to electron-donating groups (-OMe), likely due to reduced electron density at the Pd center .

How do tautomeric equilibria of formimidamide derivatives affect their reactivity?

Advanced Research Question
Tautomerism between imine (C=N) and enamine (C-NH) forms alters nucleophilicity. For example, enamine-dominated species exhibit higher reactivity in alkylation reactions (e.g., with ethyl cyanoacetate), yielding thiazolo[3,2-a]pyrimidin-7-one derivatives with >80% efficiency. Solvent polarity (e.g., DMF vs. toluene) shifts the equilibrium: polar aprotic solvents favor the imine form (Keq_eq ≈ 3:1), while non-polar solvents stabilize enamines .

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